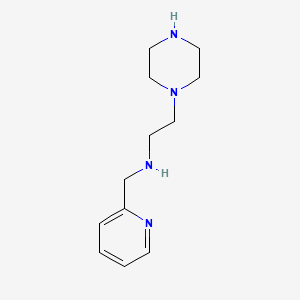
Clothianidin-d3 (N-methyl-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clothianidin-d3 (N-methyl-d3) is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a derivative of clothianidin, a neonicotinoid insecticide, and is characterized by the substitution of three hydrogen atoms with deuterium atoms in the N-methyl group. This modification allows for precise tracking and quantification in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clothianidin-d3 (N-methyl-d3) involves the incorporation of deuterium into the N-methyl group of clothianidin. The general synthetic route includes:
Starting Material: Clothianidin.
Deuterium Exchange: The N-methyl group of clothianidin is subjected to deuterium exchange using deuterated reagents such as deuterated methyl iodide (CD3I) under specific reaction conditions.
Purification: The product is purified using chromatographic techniques to obtain high purity Clothianidin-d3 (N-methyl-d3).
Industrial Production Methods
Industrial production of Clothianidin-d3 (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuterium exchange reactions.
Quality Control: Rigorous quality control measures to ensure the purity and isotopic enrichment of the final product.
Packaging: The compound is packaged under controlled conditions to prevent contamination and degradation.
Chemical Reactions Analysis
Types of Reactions
Clothianidin-d3 (N-methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation Products: Corresponding oxides of Clothianidin-d3 (N-methyl-d3).
Reduction Products: Amino derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Clothianidin-d3 (N-methyl-d3) is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of clothianidin residues in environmental samples.
Biology: Employed in metabolic studies to trace the degradation pathways of clothianidin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of clothianidin.
Industry: Applied in the development and validation of analytical methods for pesticide residue analysis in food and environmental samples.
Mechanism of Action
Clothianidin-d3 (N-methyl-d3) exerts its effects by mimicking the action of acetylcholine, a neurotransmitter, at the nicotinic acetylcholine receptors (nAChRs) in insects. The compound binds to these receptors, causing overstimulation and eventual paralysis of the insect. The deuterium labeling does not alter the mechanism of action but allows for precise tracking in studies.
Comparison with Similar Compounds
Clothianidin-d3 (N-methyl-d3) is compared with other neonicotinoid insecticides such as:
Imidacloprid: Another widely used neonicotinoid with similar insecticidal properties but different metabolic pathways.
Thiamethoxam: A precursor to clothianidin with distinct degradation products.
Acetamiprid: A neonicotinoid with a different chemical structure and spectrum of activity.
Uniqueness
Clothianidin-d3 (N-methyl-d3) is unique due to its stable isotope labeling, which provides advantages in analytical precision and accuracy. This makes it an invaluable tool in scientific research for studying the behavior and fate of clothianidin in various matrices.
Properties
Molecular Formula |
C6H8ClN5O2S |
|---|---|
Molecular Weight |
252.70 g/mol |
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-nitro-3-(trideuteriomethyl)guanidine |
InChI |
InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3 |
InChI Key |
PGOOBECODWQEAB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N/C(=N/[N+](=O)[O-])/NCC1=CN=C(S1)Cl |
Canonical SMILES |
CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




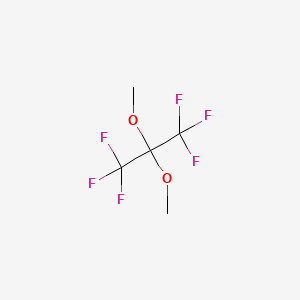
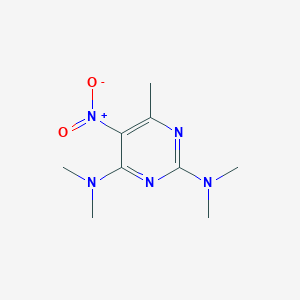
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
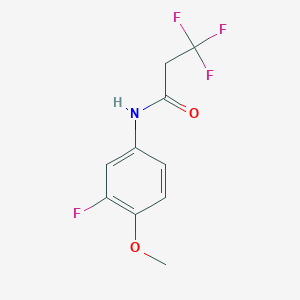
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
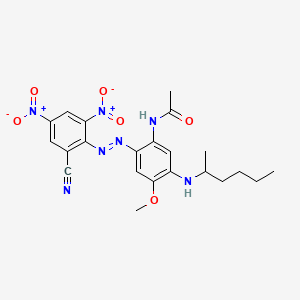
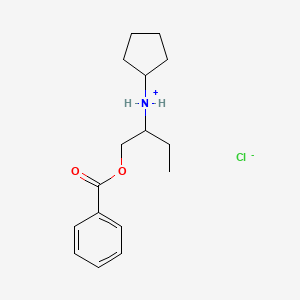

![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
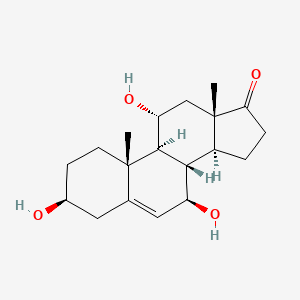
![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
